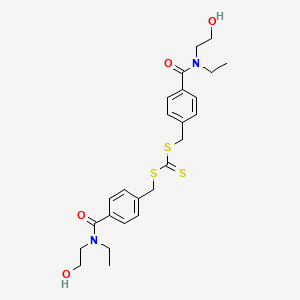
Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate is a chemical compound with the molecular formula C25H32N2O4S3 and a molecular weight of 520.73 g/mol . It is primarily used in research and industrial applications, particularly in the field of polymer science for RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization .
Preparation Methods
The synthesis of Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate involves multiple steps. One common synthetic route includes the reaction of 4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl chloride with carbon disulfide and a base to form the trithiocarbonate structure . The reaction conditions typically involve maintaining a controlled temperature and using inert atmosphere conditions to prevent unwanted side reactions . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Chemical Reactions Analysis
Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trithiocarbonate group into thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trithiocarbonate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate is widely used in scientific research, particularly in:
Polymer Chemistry: It serves as a chain transfer agent in RAFT polymerization, allowing for precise control over polymer chain length and architecture.
Biological Studies: The compound is used in the synthesis of biocompatible polymers for drug delivery systems and tissue engineering.
Industrial Applications: It is employed in the production of specialty polymers with tailored properties for various industrial uses.
Mechanism of Action
The mechanism of action of Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a mediator, allowing for the controlled growth of polymer chains by transferring the active radical species between polymer chains . This process ensures uniform polymer chain lengths and reduces the occurrence of unwanted side reactions .
Comparison with Similar Compounds
Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate is unique due to its specific structure and functionality. Similar compounds include:
- 4-Cyano-4-dodecylsulfanylcarbothioylsulfanylpentanoic acid
- Ethyl 2-(((dodecylthio)carbonothioyl)thio)-2-phenylacetate
- 1-cyanoethyl dodecyl carbonotrithioate
- Tert-butyl dodecyl carbonotrithioate
These compounds share similar trithiocarbonate functionalities but differ in their specific substituents and applications . This compound stands out due to its use in RAFT polymerization and its specific molecular structure .
Properties
Molecular Formula |
C25H32N2O4S3 |
|---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
N-ethyl-4-[[4-[ethyl(2-hydroxyethyl)carbamoyl]phenyl]methylsulfanylcarbothioylsulfanylmethyl]-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C25H32N2O4S3/c1-3-26(13-15-28)23(30)21-9-5-19(6-10-21)17-33-25(32)34-18-20-7-11-22(12-8-20)24(31)27(4-2)14-16-29/h5-12,28-29H,3-4,13-18H2,1-2H3 |
InChI Key |
FGVWDNVWHLESAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C(=O)C1=CC=C(C=C1)CSC(=S)SCC2=CC=C(C=C2)C(=O)N(CC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


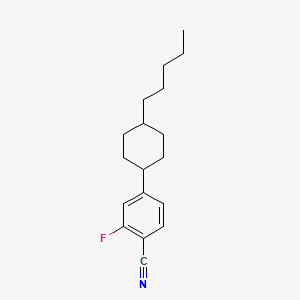
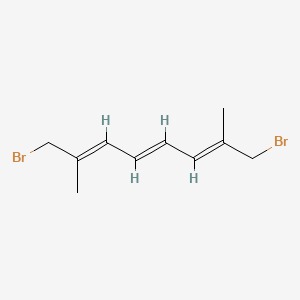

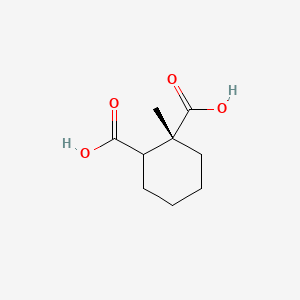
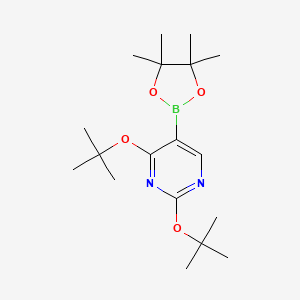
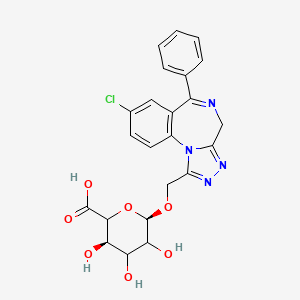
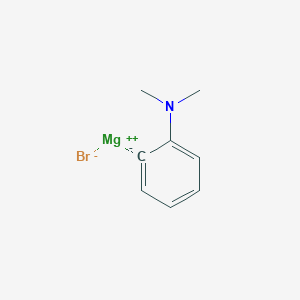
![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate](/img/structure/B13410253.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine](/img/structure/B13410261.png)
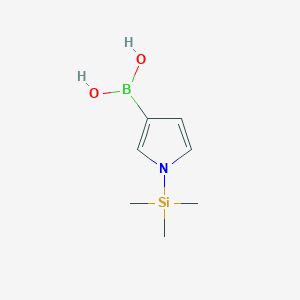
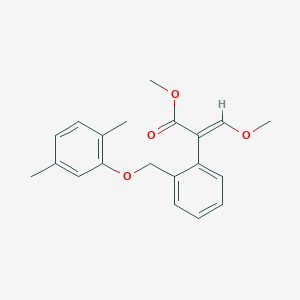
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)
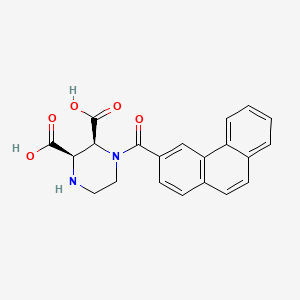
![potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate](/img/structure/B13410286.png)
